N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide
Overview
Description
N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide, also known as BMB-4, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 belongs to the class of benzamide compounds and is known for its ability to inhibit the growth of cancer cells.
Mechanism of Action
N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide inhibits the growth of cancer cells by disrupting the microtubule network, which is involved in cell division and growth. It binds to the colchicine-binding site on tubulin, a protein that forms the microtubules. This binding prevents the formation of microtubules, which leads to the arrest of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of certain proteins that are involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, one of the limitations of using N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of more potent analogs of N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide that can overcome its poor solubility and increase its efficacy. Another direction is the investigation of the synergistic effects of N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide with other chemotherapeutic agents. Additionally, the potential use of N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide in combination with other treatment modalities, such as radiation therapy or immunotherapy, is also an area of interest.
Scientific Research Applications
N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-butoxyphenyl)-2-methoxy-4-(methylthio)benzamide works by targeting the microtubule network of cancer cells, which is essential for cell division and growth.
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-5-12-23-17-9-7-6-8-16(17)20-19(21)15-11-10-14(24-3)13-18(15)22-2/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIDEUAIBKIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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